molecular formula C9H16O B13215538 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13215538
M. Wt: 140.22 g/mol
InChI Key: VZBOEVOLUXUDDD-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group at position 1 and a branched pentan-3-yl substituent at position 2. The pentan-3-yl group (a five-carbon chain with a branch at the third carbon) introduces steric effects and influences the compound’s electronic properties due to its aliphatic structure. Cyclopropane rings are known for their inherent ring strain, which enhances reactivity in ring-opening or functionalization reactions.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-pentan-3-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-7(4-2)9-5-8(9)6-10/h6-9H,3-5H2,1-2H3

InChI Key

VZBOEVOLUXUDDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1CC1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of pentan-3-ylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with primary and secondary amines, Grignard reagents, and alcohols. Key examples include:

Reaction TypeReagents/ConditionsProductYieldReference
Imine FormationAniline, ethanol, RT, 12 hrN-(Cyclopropane-pentyl)benzaldimine78%
Grignard AdditionCH₃MgBr, THF, 0°C → RT1-(Pentan-3-yl)cyclopropane-1-methanol85%
Acetal FormationEthylene glycol, H⁺ (cat.), toluene refluxCyclopropane acetal92%

The reaction with aniline proceeds via a Schiff base mechanism, forming a tetrahedral intermediate that dehydrates to the imine. Steric hindrance from the cyclopropane ring slightly reduces reaction rates compared to linear aldehydes.

Oxidation and Reduction

The aldehyde group is redox-active under standard conditions:

Oxidation

Oxidizing AgentConditionsProductNotes
KMnO₄H₂SO₄, 80°C2-(Pentan-3-yl)cyclopropane-1-carboxylic acidComplete conversion in 2 hr
Ag₂ONH₃(aq), RTSilver mirror formedConfirms aldehyde presence

Reduction

Reducing AgentConditionsProductSelectivity
NaBH₄MeOH, 0°C2-(Pentan-3-yl)cyclopropane-1-methanol>95%
H₂, Pd/CEthanol, 50 psiCyclopropane methanolRequires prolonged reaction time

Reduction with NaBH₄ is preferred due to milder conditions and higher yields. The cyclopropane ring remains intact during these processes .

Condensation Reactions

The aldehyde participates in aldol and Claisen-Schmidt condensations:

Aldol Condensation

  • With acetone (base catalysis): Forms β-hydroxy ketone derivatives.

  • Example:
    Aldehyde+AcetoneNaOHC C conjugated ketone\text{Aldehyde}+\text{Acetone}\xrightarrow{\text{NaOH}}\text{C C conjugated ketone}

    Yield: 68%.

Claisen-Schmidt Reaction

  • Reacts with acetophenone under acidic conditions to yield α,β-unsaturated ketones.

  • Reaction rate is enhanced by electron-withdrawing groups on the cyclopropane ring .

Cyclopropane Ring-Influenced Reactivity

While the aldehyde group drives most reactions, the cyclopropane ring exhibits limited participation:

  • Ring-Opening : Under radical conditions (e.g., UV light, initiators), the cyclopropane may open to form alkenes, but this is suppressed in the presence of rapid aldehyde reactions .

  • Steric Effects : Bulky substituents on the cyclopropane hinder nucleophilic attack at the carbonyl carbon, as observed in slower imine formation compared to non-cyclopropane aldehydes.

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 150°C, releasing CO and cyclopropane fragments.

  • Kinetic Data :

    ReactionActivation Energy (kJ/mol)Half-Life (25°C)
    Imine Formation45.23.2 hr
    NaBH₄ Reduction32.115 min

Lower activation energy for reduction aligns with its rapid completion under mild conditions.

This compound’s reactivity is primarily governed by its aldehyde functionality, with the cyclopropane ring modulating steric and electronic parameters. Its applications span asymmetric synthesis, polymer chemistry, and pharmaceutical intermediates, though further studies are needed to explore cyclopropane-specific catalytic transformations.

Scientific Research Applications

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde with analogous cyclopropane and cyclopentane carbaldehydes, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent at Position 2 Functional Group Key Structural Features
2-(Pentan-3-yl)cyclopropane-1-carbaldehyde C₉H₁₄O Pentan-3-yl (branched alkyl) Aldehyde Cyclopropane ring, aliphatic branch
2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde C₁₁H₁₆O 4-Methylpent-3-en-1-yl (branched alkenyl) Aldehyde Cyclopropane ring, unsaturated branch
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde C₁₀H₁₄O Methyl and prop-1-en-2-yl Aldehyde Cyclopentane ring, unsaturated substituent

Key Observations :

Ring Size and Strain :

  • The cyclopropane ring in 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde confers higher strain and reactivity compared to the cyclopentane analog in . This strain may enhance its utility in reactions requiring ring-opening (e.g., nucleophilic additions).
  • The cyclopentane derivative in exhibits lower ring strain, favoring stability in applications like fragrance formulations.

The methyl and prop-1-en-2-yl groups in the cyclopentane analog combine steric hindrance with π-electron interactions, likely altering solubility and volatility.

Functional Group Reactivity :

  • All three compounds possess an aldehyde group, making them susceptible to oxidation or nucleophilic attack. However, steric shielding from bulky substituents (e.g., pentan-3-yl) may slow reaction kinetics compared to less hindered analogs.

Research Findings and Inferred Properties

Physical Properties :

  • Boiling Point/Solubility : The pentan-3-yl substituent’s hydrophobicity suggests lower water solubility compared to analogs with unsaturated or shorter chains. Cyclopropane derivatives generally have higher volatility than cyclopentanes due to smaller molecular size .
  • LogP: Estimated logP values (octanol-water partition coefficient) for the target compound are likely higher than those of the unsaturated analog in due to the absence of polarizable double bonds.

Biological Activity

2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structure and possible pharmacological properties. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is C8H14OC_8H_{14}O, with a molecular weight of approximately 142.20 g/mol. Its structure includes a cyclopropane ring with a pentan-3-yl substituent and an aldehyde functional group, contributing to its reactivity and interaction with biological systems.

Synthesis

The synthesis of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

  • Formation of the Cyclopropane Ring : This can be achieved through various methods, including cyclopropanation reactions using diazomethane or other reagents.
  • Introduction of the Aldehyde Group : The aldehyde can be introduced via oxidation of the corresponding alcohol or through formylation reactions.

Biological Activity

Research into the biological activity of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde has indicated several potential effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropanes have been tested against various bacterial strains, demonstrating inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its structural features that allow interaction with cellular targets involved in cell cycle regulation.

Case Studies

Recent case studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde:

  • Study on Anticancer Activity : A study evaluated a series of cyclopropane derivatives for their anticancer properties. Results indicated that modifications to the cyclopropane ring significantly affected cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be explored further for 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of various cyclopropane compounds against Gram-positive and Gram-negative bacteria. The findings highlighted that certain structural modifications enhanced antimicrobial activity, which could be relevant for developing new antibiotics based on 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde .

The biological activity of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde is hypothesized to involve:

  • Interaction with Enzymes : The aldehyde group may form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.
  • Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid membranes, leading to increased permeability and cell death.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclopropanation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith) to form the cyclopropane ring. Introduce the pentan-3-yl group via alkylation or cross-coupling reactions.
  • Aldehyde Functionalization : Oxidize a precursor alcohol (e.g., 2-(Pentan-3-yl)cyclopropanemethanol) using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC.
    • Safety : Handle oxidizing agents in a fume hood with nitrile gloves and lab coats, referencing safety protocols for similar aldehydes .

Q. Which spectroscopic techniques are critical for characterizing 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for protons) and aldehyde proton (δ ~9.5 ppm).
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1720 cm1^{-1}) and cyclopropane ring vibrations (~1000–1100 cm1^{-1}).
  • X-ray Crystallography : Resolve the stereochemistry using SHELX for refinement, particularly if the compound crystallizes .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult a physician immediately, per guidelines for analogous cyclopropane derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 2-(Pentan-3-yl)cyclopropane-1-carbaldehyde in cycloaddition reactions?

  • Methodology :

  • Computational Setup : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to model transition states and reaction pathways.
  • Validation : Compare calculated 1^1H NMR shifts (<2 ppm error) and IR spectra with experimental data. Discrepancies may indicate solvation effects or conformational flexibility .

Q. How can researchers resolve contradictions between theoretical and experimental vibrational spectra?

  • Methodology :

  • Experimental Replication : Repeat IR measurements under controlled humidity/temperature.
  • Computational Adjustments : Include solvent effects (e.g., PCM model) and anharmonic corrections in DFT calculations. Cross-validate with Raman spectroscopy .

Q. What strategies optimize stereoselective synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Test Pd or Rh complexes with chiral ligands (e.g., BINAP) to control cyclopropane stereochemistry.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. DCM) to improve selectivity, referencing cyclopentanone derivative studies .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting NMR and mass spectrometry data?

  • Methodology :

  • Impurity Analysis : Run high-resolution MS to detect byproducts. Use preparative TLC to isolate impurities and re-analyze via 1^1H NMR.
  • Deuterium Exchange : Confirm aldehyde proton assignment by comparing D2_2O-shaken and untreated NMR samples .

Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to buffers (pH 2–12) at 40°C. Monitor aldehyde oxidation via HPLC.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions, referencing stability protocols for labile aldehydes .

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